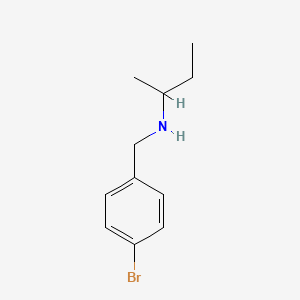

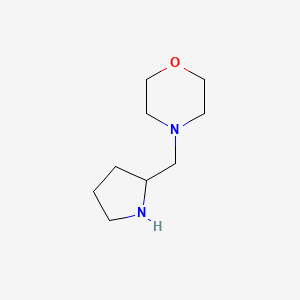

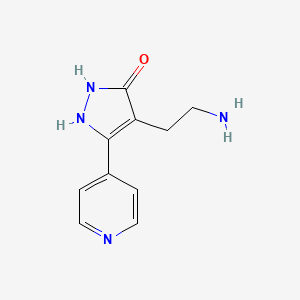

![molecular formula C12H15N3OS B1275304 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 588673-54-5](/img/structure/B1275304.png)

4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

The compound 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry. The triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which can be further modified to enhance or modify its biological properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep reactions, including cyclization and substitution processes. For instance, the synthesis of S-substituted derivatives of triazole-thiones, which are structurally related to the compound of interest, has been achieved by reacting 1,2,4-triazole-5-thiones with various halides in the presence of bases such as KOH, K2CO3, or triethylamine . Similarly, the synthesis of ethyl 4-(2-phenoxyethyl)-1,2,4-triazol-3-one, a compound with a similar phenoxyethyl substitution pattern, was accomplished through Williamson synthesis, reductive amination, amine formylation, and cyclization . These methods could potentially be adapted for the synthesis of 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic techniques and theoretical calculations. For example, the crystal structure, vibrational frequencies, and NMR chemical shifts of a related triazole compound were determined using density functional theory (DFT) calculations and compared with experimental data . The molecular geometry and electronic properties of another triazole derivative were analyzed through DFT and time-dependent DFT calculations, revealing insights into the compound's stability and electronic transitions . These methods are crucial for understanding the molecular structure and properties of triazole derivatives, including the compound .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their bifunctional nature, acting as electron donors and reacting with electrophilic reagents. For instance, Schiff base triazole derivatives have been found to selectively detect toxic aromatic amines through hydrogen bonding interactions . The reactivity of triazole compounds can be influenced by the nature of their substituents, as seen in the synthesis of triazole-thione derivatives with different substituents, which can affect their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations, such as DFT, can predict properties like nonlinear optical behavior, which was found to be significant in some triazole compounds . The solvation effects and conformational flexibility of these molecules can also be studied using theoretical methods to understand their behavior in different media . Additionally, the biological activities of triazole derivatives, such as antibacterial, antifungal, and antioxidant properties, are often evaluated through experimental assays .

Applications De Recherche Scientifique

Synthesis and Biological Activities

- Synthesis and Evaluation for Urease and Anti-Proliferative Activity : A study synthesized a library of 1,2,4-triazoles, including derivatives of 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, and evaluated them for urease inhibition and anti-proliferative activities. One compound, 8k, demonstrated significant urease inhibitory properties and anti-proliferative potential (Ali et al., 2022).

DNA Methylation Inhibition

- New DNA Methylation Inhibitors : Research on 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, closely related to the chemical , found their potential as DNA methylation inhibitors. This can have implications in cancer therapy and understanding genetic regulation (Hovsepyan et al., 2018).

Pharmacological Properties

- Pharmacological Properties of Derivatives : A study focused on the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, including those structurally related to the chemical of interest, explored their pharmacological properties. These compounds showed effects on the central nervous system in animal models (Maliszewska-Guz et al., 2005).

Antioxidant and Antimicrobial Properties

- Antioxidant and Antimicrobial Activity : Various derivatives of 1,2,4-triazoles, including the compound , have been studied for their antioxidant and antimicrobial activities, indicating their potential in treating infections and managing oxidative stress (Aktay et al., 2005).

Anti-Cancer Potential

- Synthesis and Anti-Cancer Activity : The synthesis of 1,2,4-triazoles and their evaluation for anti-cancer activity has been a focus area. Compounds including those similar to 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol have shown potential as cancer therapeutics (Bayrak et al., 2009).

Nonlinear Optical Properties

- Nonlinear Optical Properties : A study on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, a derivative of the compound, analyzed its nonlinear optical properties, which could have applications in materials science and photonics (Nadeem et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-3-[1-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-8-5-4-6-10(7-8)16-9(2)11-13-14-12(17)15(11)3/h4-7,9H,1-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTQFKRQWMFDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407327 | |

| Record name | 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

588673-54-5 | |

| Record name | 2,4-Dihydro-4-methyl-5-[1-(3-methylphenoxy)ethyl]-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588673-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

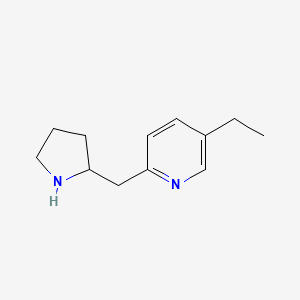

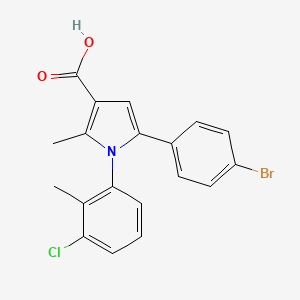

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)